molecular formula C21H28O4 B14204011 Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- CAS No. 847992-74-9

Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-

Cat. No.: B14204011
CAS No.: 847992-74-9
M. Wt: 344.4 g/mol
InChI Key: DDVUJTFHAGZYBV-UHFFFAOYSA-N
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Description

Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-: is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its benzene ring substituted with various functional groups, making it a subject of interest in organic chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and other methods that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 5-[2-(4-hydroxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-
  • Benzene, 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-
  • Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,2,3-trimethoxy-2-propyl-

Uniqueness

Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

847992-74-9

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propylbenzene

InChI

InChI=1S/C21H28O4/c1-6-7-19-20(24-4)12-16(13-21(19)25-5)9-8-15-10-17(22-2)14-18(11-15)23-3/h10-14H,6-9H2,1-5H3

InChI Key

DDVUJTFHAGZYBV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1OC)CCC2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

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